molecular formula C12H9BrO B2886283 4'-Bromo-[1,1'-biphenyl]-2-ol CAS No. 21849-89-8

4'-Bromo-[1,1'-biphenyl]-2-ol

Cat. No.: B2886283
CAS No.: 21849-89-8
M. Wt: 249.107
InChI Key: ZGOWIHIGUHWAMQ-UHFFFAOYSA-N
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Description

“4’-Bromo-[1,1’-biphenyl]-2-ol” is a chemical compound with the molecular formula C12H9BrO. It has a molecular weight of 249.10 g/mol . This compound is also known by other names such as 4-Bromobiphenyl and 4-Bromo-1,1’-biphenyl .


Synthesis Analysis

The synthesis of “4’-Bromo-[1,1’-biphenyl]-2-ol” involves several steps. One method involves the vinylation of 4-bromo-4-hydroxybiphenyl and ethyl acrylate using a Pd (OAc) 2/PPh 3 catalyst .


Molecular Structure Analysis

The molecular structure of “4’-Bromo-[1,1’-biphenyl]-2-ol” can be represented as BrC6H4C6H4OH . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In terms of chemical reactions, 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .


Physical and Chemical Properties Analysis

“4’-Bromo-[1,1’-biphenyl]-2-ol” is a solid substance with a melting point of 164-166 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 309.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Environmental Toxicology

A study by Owens et al. (2007) explored the emissions from the combustion of computer-printed circuit boards containing brominated flame-retardants (BFRs). 4'-Bromo-[1,1'-biphenyl]-2-ol was among the identified chemicals exhibiting estrogenic activity both in vitro and in vivo, highlighting concerns about toxicological risks from electronic waste.

Materials Science and Chemistry

In materials science and chemistry, Tang et al. (2021) synthesized biphenyl carbazole derivatives, including this compound, for their luminescence and thermal properties. These compounds demonstrate potential applications in electronics and photonics due to their unique structural and luminescent characteristics.

Pharmaceutical Research

In pharmaceutical research, Kwong et al. (2017) studied biphenyl-based compounds for their anti-tyrosinase activities. While the specific focus was not on this compound, the study emphasizes the broader relevance of biphenyl compounds in developing treatments for conditions like hyperpigmentation.

Organic Synthesis

The compound has also been used in studies focused on organic synthesis techniques. For example, Feng-cong (2006) described a method for synthesizing 4-Bromobiphenyl, which is closely related to this compound. Such studies contribute to the understanding of efficient synthesis methods for complex organic compounds.

Catalysis and Polymerization

The compound has also been investigated in the context of catalysis and polymerization. Satoh et al. (1998) researched the regioselective arylation reactions of biphenyl-2-ols, which includes derivatives of this compound. This research is pivotal in developing advanced materials and chemicals.

Safety and Hazards

The safety data sheet for “4’-Bromo-[1,1’-biphenyl]-2-ol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It has been observed that similar brominated biphenyl compounds interact with cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

It has been reported that 4-bromobiphenyl, a similar compound, undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that 4’-Bromo-[1,1’-biphenyl]-2-ol may also undergo similar reactions.

Biochemical Pathways

The interaction of similar brominated biphenyl compounds with cytochrome p-450-dependent monooxygenases suggests that they may influence the metabolic pathways associated with these enzymes .

Pharmacokinetics

The compound’s molecular weight (233104) and its boiling point (310 °C) suggest that it may have significant bioavailability .

Result of Action

The reduction of similar brominated biphenyl compounds to biphenyl in certain environments suggests that they may have significant chemical reactivity .

Action Environment

The action, efficacy, and stability of 4’-Bromo-[1,1’-biphenyl]-2-ol can be influenced by various environmental factors. For instance, the compound’s reduction to biphenyl has been observed in cationic micelles, suggesting that the presence of certain chemical environments can influence its reactivity . Additionally, the compound’s stability may be affected by temperature, as suggested by its boiling point .

Properties

IUPAC Name

2-(4-bromophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOWIHIGUHWAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Bromo-4-iodobenzene (Aldrich, 2 g, 7.07 mmol), (2-hydroxyphenyl)boronic acid (Aldrich, 1.073 g, 7.78 mmol), Pd(Ph3P)4 (0.204 g, 0.177 mmol) were dissolved in 1,4-dioxane (30 mL) and water (10 mL), K3PO4 (2.251 g, 10.60 mmol) was added. The reaction mixture was stirred at 100° C. overnight. Solvents were removed under reduced pressure and DCM was added, mixture was washed with water, dried over anhydrous sodium sulfate. Then solvent was removed under reduced pressure to give the title product 4′-bromo-2-biphenylol (1.85 g, 6.54 mmol, 92% yield) as brown oil. LCMS: (M+H)+=247-249; Rt=3.52 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.073 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.204 g
Type
catalyst
Reaction Step One
Name
K3PO4
Quantity
2.251 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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